molecular formula C31H28N2O3S2 B12768545 4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium CAS No. 62609-97-6

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium

Cat. No.: B12768545
CAS No.: 62609-97-6
M. Wt: 540.7 g/mol
InChI Key: LKPXVMUHMRXGPN-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium is a complex organic compound that combines the structural features of benzenesulfonate, indole, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4-methylbenzenesulfonate and the indole derivative. These components are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium is unique due to its combination of three distinct structural motifs: benzenesulfonate, indole, and benzothiazole

Properties

CAS No.

62609-97-6

Molecular Formula

C31H28N2O3S2

Molecular Weight

540.7 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium

InChI

InChI=1S/C24H20N2S.C7H8O3S/c1-15(23-16(2)25-20-11-7-6-10-19(20)23)14-22-26(3)24-18-9-5-4-8-17(18)12-13-21(24)27-22;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

LKPXVMUHMRXGPN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)/C(=C/C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)/C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C

Origin of Product

United States

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